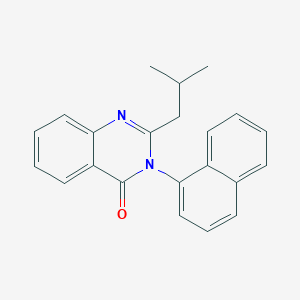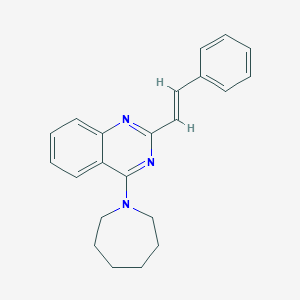
N-(1-phenylethyl)-2-propylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-phenylethyl)-2-propylpentanamide, commonly known as NPP, is a synthetic compound that belongs to the family of amides. It is a white crystalline powder that is widely used in scientific research for its pharmacological properties. NPP is a potent and selective agonist for the alpha-2 adrenergic receptor, which plays a crucial role in regulating various physiological functions such as blood pressure, heart rate, and neurotransmitter release.
Mechanism of Action
NPP acts as an agonist for the alpha-2 adrenergic receptor, which is a G protein-coupled receptor that is activated by the neurotransmitter norepinephrine. Activation of the alpha-2 receptor leads to the inhibition of adenylyl cyclase, which reduces the production of cyclic AMP (cAMP). The reduction in cAMP levels leads to the inhibition of protein kinase A (PKA) and the opening of potassium channels, which hyperpolarizes the cell membrane and reduces neurotransmitter release.
Biochemical and Physiological Effects:
NPP has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, anxiolysis, and hypotension. It has been demonstrated to reduce the release of various neurotransmitters such as norepinephrine, dopamine, and glutamate, which are involved in pain perception, mood regulation, and cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using NPP in scientific research is its high selectivity and affinity for the alpha-2 adrenergic receptor. This allows researchers to study the specific effects of alpha-2 receptor activation without interference from other receptors. Another advantage is that NPP is relatively easy to synthesize and purify, making it a cost-effective option for research.
However, there are also some limitations to using NPP in lab experiments. One limitation is that it has a relatively short half-life in vivo, which can make it difficult to maintain a steady-state concentration. Additionally, NPP has been shown to produce some off-target effects, such as the inhibition of voltage-gated calcium channels, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on NPP and alpha-2 adrenergic receptors. One area of interest is the development of more selective agonists and antagonists for the different subtypes of the alpha-2 receptor, which could lead to the development of more targeted therapies for conditions such as depression, anxiety, and pain. Another area of interest is the investigation of the role of alpha-2 receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's, which could lead to the development of new treatments for these conditions.
Conclusion:
In conclusion, N-(1-phenylethyl)-2-propylpentanamide is a synthetic compound that has been extensively used in scientific research to study the pharmacological properties of alpha-2 adrenergic receptors. It is a potent and selective agonist for the alpha-2A subtype of the receptor and has been shown to produce a range of biochemical and physiological effects. While there are some limitations to using NPP in lab experiments, it remains a valuable tool for investigating the role of alpha-2 receptors in various physiological processes.
Synthesis Methods
The synthesis of NPP involves the reaction of 1-phenylethylamine and 2-propylpentanoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in anhydrous conditions, and the product is purified using column chromatography or recrystallization.
Scientific Research Applications
NPP has been extensively used in scientific research to study the pharmacological properties of alpha-2 adrenergic receptors. It has been shown to exhibit a high affinity and selectivity for the alpha-2A subtype of the receptor, which is predominantly expressed in the brain. NPP has been used to investigate the role of alpha-2 adrenergic receptors in various physiological processes such as pain modulation, sedation, and the regulation of mood and behavior.
properties
Molecular Formula |
C16H25NO |
|---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
N-(1-phenylethyl)-2-propylpentanamide |
InChI |
InChI=1S/C16H25NO/c1-4-9-15(10-5-2)16(18)17-13(3)14-11-7-6-8-12-14/h6-8,11-13,15H,4-5,9-10H2,1-3H3,(H,17,18) |
InChI Key |
XEXHDBWTRTWPQX-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC(C)C1=CC=CC=C1 |
Canonical SMILES |
CCCC(CCC)C(=O)NC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2Z)-6-iodo-3-(4-methoxyphenyl)-2-[(2-oxoindol-3-yl)methylidene]-1H-quinazolin-4-one](/img/structure/B290244.png)
![2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B290245.png)
![2-(4-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B290248.png)
![ethyl 4-{[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate](/img/structure/B290252.png)
![ethyl 4-[(4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate](/img/structure/B290253.png)
![N-[anilino-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]-3-methylbenzamide](/img/structure/B290254.png)
![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B290255.png)

![5-Butyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol](/img/structure/B290260.png)


